(4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid
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Overview
Description
(4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with an ethyl(methyl)amino group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed thiophene ring. One common method is the borylation of a thiophene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Coupled Products: Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized Derivatives: Such as boronic esters or anhydrides.
Scientific Research Applications
(4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of (4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated for another catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Another thiophene derivative with a boronic acid group, used in similar cross-coupling reactions.
(4-(4-Methylphenyl)thiophen-2-yl)boronic acid: A related compound with a methylphenyl group, also used in organic synthesis.
Uniqueness
This functional group can provide additional sites for chemical modification, making it a versatile reagent in various synthetic pathways .
Properties
Molecular Formula |
C7H12BNO2S |
---|---|
Molecular Weight |
185.06 g/mol |
IUPAC Name |
[4-[ethyl(methyl)amino]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO2S/c1-3-9(2)6-4-7(8(10)11)12-5-6/h4-5,10-11H,3H2,1-2H3 |
InChI Key |
MBUMPGUPUHUYTA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N(C)CC)(O)O |
Origin of Product |
United States |
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